

Technical Guide: Synthesis, Characterization, and Biological Potential of Substituted Benzothiazoles

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Compound of Interest

Compound Name: 2-chlorobenzo[d]thiazol-4-ol

Cat. No.: B1304945

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the chemical properties, synthesis, and potential therapeutic applications of substituted benzothiazoles, a significant class of heterocyclic compounds in medicinal chemistry. While specific experimental data for **2-chlorobenzo[d]thiazol-4-ol** is not extensively available in the public domain, this document leverages data from structurally related benzothiazole derivatives to provide a comprehensive technical resource.

Compound Identification: 2-chlorobenzo[d]thiazol-4-ol

While detailed experimental data for this specific compound is sparse, its fundamental identifiers are established:

Identifier	Value	Source
CAS Number	71501-29-6	[1]
IUPAC Name	2-chloro-1,3-benzothiazol-4-ol	[2]
Molecular Formula	C ₇ H ₄ ClNOS	[1]
Molecular Weight	185.63 g/mol	[1]
Canonical SMILES	<chem>C1=CC(=C2C(=C1)SC(=N2)Cl)O</chem>	[1]

Synthetic Strategies for the Benzothiazole Scaffold

The synthesis of the benzothiazole core is a well-established area of organic chemistry, with numerous methods available for the construction of this bicyclic system. The choice of synthetic route often depends on the desired substitution pattern.

General Synthesis of 2-Substituted Benzothiazoles

A common and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophilic partners.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Benzaldehydes

This protocol describes a general procedure for the synthesis of 2-arylbenzothiazoles, which can be adapted for various substituted starting materials.

Materials:

- 2-Aminothiophenol
- Substituted Benzaldehyde
- Sodium Hydrosulfite (Na₂S₂O₄)
- Ethanol

- Reaction flask with reflux condenser
- Stirring apparatus
- Filtration apparatus

Procedure:

- Dissolve 2-aminothiophenol (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
- Add sodium hydrosulfite (catalytic amount) to the mixture.
- Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
- Collect the solid product by filtration and wash with cold ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

This method is noted for being high yielding and proceeding under mild conditions.^[3]

Synthesis of 2-Chlorobenzothiazoles

The introduction of a chlorine atom at the 2-position of the benzothiazole ring is a key transformation, as this chloro-substituent can serve as a leaving group for further functionalization.

Experimental Protocol: Preparation of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole

This protocol outlines a method for the synthesis of 2-chlorobenzothiazole using sulfuryl chloride.

Materials:

- 2-Mercaptobenzothiazole
- Sulfuryl Chloride (SO_2Cl_2)
- Ice
- Water
- Separatory funnel
- Distillation apparatus

Procedure:

- In a suitable reaction vessel, add sulfuryl chloride (a significant molar excess, e.g., 6 equivalents) to 2-mercaptobenzothiazole (1 equivalent) with stirring at a controlled temperature (e.g., not exceeding 50°C).^[4]
- Allow the reaction mixture to stand for a period of time (e.g., one hour) to ensure completion.
- Carefully add ice and water to the reaction mixture to decompose the excess sulfuryl chloride.
- Transfer the mixture to a separatory funnel and separate the oily organic layer.
- Wash the organic layer multiple times with water.
- The resulting oily layer containing the 2-chlorobenzothiazole can be purified by distillation under reduced pressure.^[4]

Spectroscopic and Physicochemical Data of Benzothiazole Derivatives

The characterization of newly synthesized benzothiazole derivatives relies on a combination of spectroscopic techniques. Below is a table summarizing representative data for various substituted benzothiazoles found in the literature.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key Spectroscopic Data
2-Chlorobenzothiazole	C ₇ H ₄ ClNS	169.63	21-23	GC-MS: m/z 169, 171, 108[5]
2-(2-((3-chlorobenzyl)oxy)phenyl)benzo[d]thiazole	C ₂₀ H ₁₄ ClNOS	351.85	53.4-55.4	¹ H NMR (CDCl ₃): δ 8.546 (dd, J = 7.68, 1.38 Hz, 1H), 8.098 (d, J = 8.10 Hz, 1H), 7.899 (d, J = 7.92 Hz, 1H), 7.567 (s, 1H), 7.491 (t, J = 8.04 Hz, 1H), 7.347–7.429 (m, 5H), 7.158 (t, J = 7.74 Hz, 1H), 7.069 (d, J = 8.34 Hz, 1H), 5.311 (s, 2H)[6]
2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide	C ₂₁ H ₁₄ Cl ₂ N ₂ OS ₂	445.39	178-180	¹ H NMR (CDCl ₃): δ 5.83 (s, 1H), 7.26 (d, 1H, J 8.7 Hz), 7.34–7.56 (m, 9H), 7.70 (d, 1H, J 8.7 Hz), 7.95 (d, 1H, J 1.8 Hz), 9.39 (bs, 1H)[2]

Biological Activities and Potential Signaling Pathways

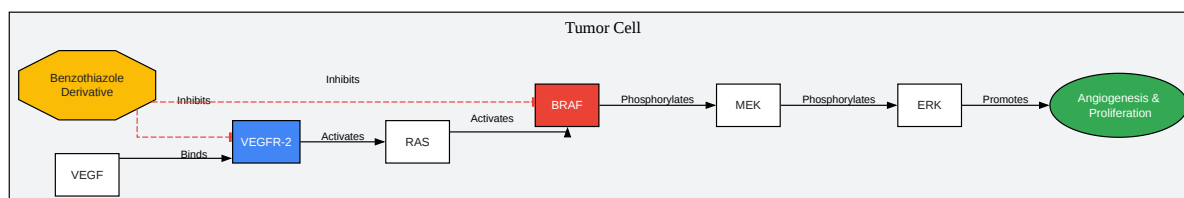
Benzothiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of benzothiazole derivatives against various cancer cell lines.

Potential Signaling Pathways:

- **VEGFR-2 and BRAF Kinase Inhibition:** Certain benzothiazole hybrids have been designed as dual inhibitors of VEGFR-2 and BRAF kinase.[7] VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[7] The RAF-MEK-ERK pathway is a critical signaling cascade that, when dysregulated, can drive cell proliferation.[7]



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Caption: Inhibition of VEGFR-2 and BRAF pathways by benzothiazole derivatives.

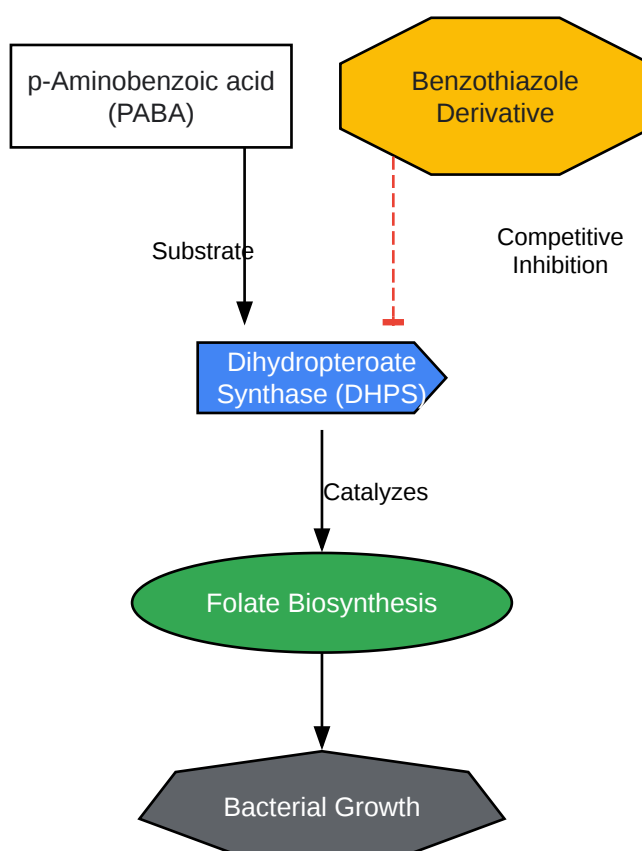
- **Human Papillomavirus (HPV) Relevant Pathways:** Some 2-aminobenzothiazole derivatives have been shown to regulate cellular pathways relevant to HPV, the etiological factor for cervical cancer.[8] These compounds can repress the transcription of pathways associated with the oncoprotein E7, such as the E7/Rb/E2F-1/DNMT1 pathway, which is crucial for tumorigenesis.[8]

Antimicrobial Activity

Benzothiazole-based compounds have also been investigated for their antimicrobial properties.

Potential Mechanism of Action:

- Dihydropteroate Synthase (DHPS) Inhibition: Benzothiazole-pyrazolone hybrids have demonstrated antibacterial activity through the inhibition of the DHPS enzyme.^[1] This enzyme is critical for the folate biosynthesis pathway in bacteria, which is essential for their survival. These compounds act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA).^[1]



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Caption: Benzothiazole derivatives inhibiting bacterial folate synthesis.

Experimental Workflow for Biological Evaluation

The assessment of the biological activity of novel benzothiazole derivatives typically follows a structured workflow.

Experimental Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the effect of compounds on the proliferation of cancer cell lines.

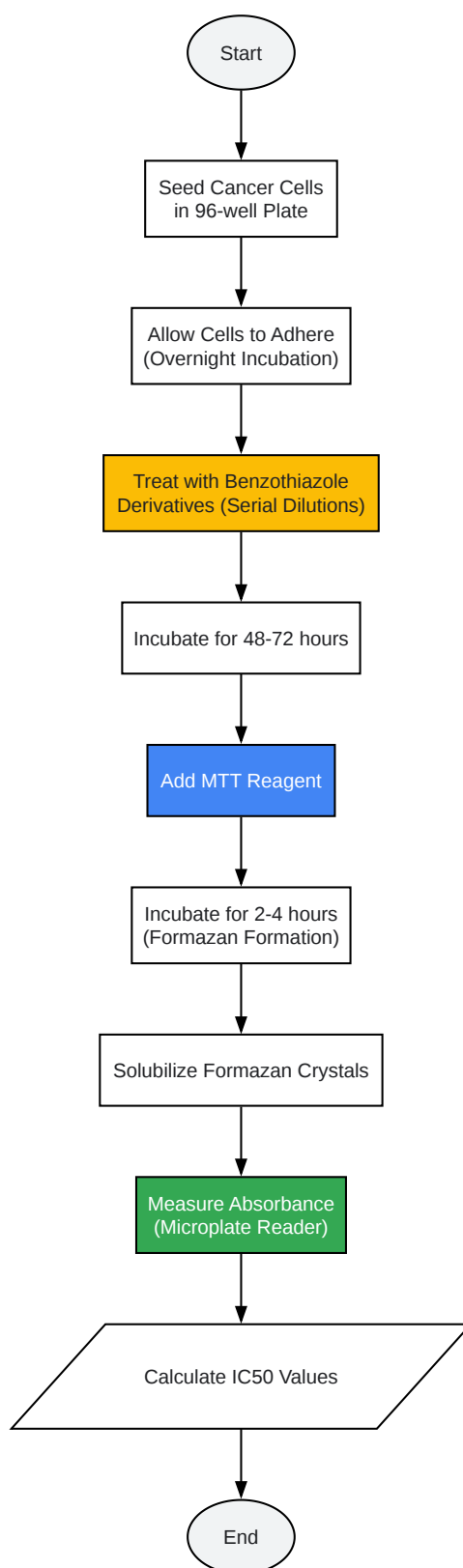
Materials:

- Human cancer cell lines (e.g., A431, A549)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 96-well plates
- Test compounds (benzothiazole derivatives) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Prepare serial dilutions of the test compounds in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).



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